Tetrafluoro(thioxo)molybdenum
Description
Tetrafluoro(thioxo)molybdenum is a molybdenum(VI) complex characterized by four fluorine ligands and a terminal thioxo (S) group, with the presumptive formula MoF₄S. The thioxo group replaces an oxygen atom in analogous oxo complexes, introducing distinct electronic and steric effects due to sulfur’s lower electronegativity and larger atomic radius compared to oxygen . Molybdenum in the +6 oxidation state adopts a distorted octahedral geometry, with the thioxo ligand occupying one axial position and fluorides in equatorial sites. This configuration is inferred from structural analogs like MoOF₄ (molybdenum(VI) oxide tetrafluoride), where oxygen occupies the thioxo ligand’s position .
Synthetic routes for such complexes often involve fluorinating agents (e.g., HF, SF₄) reacting with molybdenum oxides or sulfides under controlled conditions. For example, MoOF₄ is synthesized via fluorination of MoO₃ with HF, suggesting that MoF₄S could be prepared by substituting sulfur sources (e.g., H₂S) in similar reactions .
Properties
CAS No. |
70487-60-4 |
|---|---|
Molecular Formula |
F4MoS |
Molecular Weight |
204 g/mol |
IUPAC Name |
tetrafluoro(sulfanylidene)molybdenum |
InChI |
InChI=1S/4FH.Mo.S/h4*1H;;/q;;;;+4;/p-4 |
InChI Key |
UZGZZKHMWOJZSQ-UHFFFAOYSA-J |
SMILES |
F[Mo](=S)(F)(F)F |
Canonical SMILES |
F[Mo](=S)(F)(F)F |
Other CAS No. |
70487-60-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares tetrafluoro(thioxo)molybdenum with structurally related molybdenum(VI) fluorides and oxo/thio-complexes:
Key Differences:
- Structure and Bonding : The thioxo ligand in MoF₄S introduces longer Mo–S bonds (~2.4 Å) compared to Mo–O bonds (~1.7 Å in MoOF₄ ), altering ligand field splitting and redox behavior . Sulfur’s polarizability enhances π-backbonding, stabilizing lower oxidation states in reactions.
- Reactivity : MoF₄S is expected to exhibit nucleophilic substitution at sulfur sites, contrasting with MoOF₄ ’s electrophilic oxygen-centered reactivity. Hydrolysis of MoF₄S may yield MoS₂ or sulfidic byproducts, unlike MoOF₄ , which forms MoO₃ .
- Applications : While MoOF₄ and MoF₆ are used in fluorination catalysis and uranium enrichment, MoF₄S ’s sulfur-rich structure could optimize hydrodesulfurization (HDS) catalysts or serve as a precursor for molybdenum sulfides in energy storage .
Research Findings
- Synthetic Challenges: highlights the difficulty in stabilizing thioxo ligands in high-oxidation-state molybdenum complexes due to sulfur’s susceptibility to oxidation. Successful isolation of MoF₄S would require inert atmospheres and non-aqueous solvents .
- Spectroscopic Insights : Reference [14] (Wang et al., 2004) reports IR bands for Mo–S stretches in related sulfido complexes at 400–450 cm⁻¹, distinct from Mo–F stretches (~600 cm⁻¹) in MoOF₄ .
- Catalytic Potential: Thioxo ligands in organic analogs () enhance catalytic activity in C–S bond formation, suggesting MoF₄S could improve sulfur-transfer reactions in industrial processes .
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